2-[(Thian-3-yl)amino]propane-1,3-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(thian-3-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H17NO2S/c10-4-8(5-11)9-7-2-1-3-12-6-7/h7-11H,1-6H2 |
InChI Key |
HPFRZOXFWLDEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC(CO)CO |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations for 2 Thian 3 Yl Amino Propane 1,3 Diol
Retrosynthetic Analysis and Precursor Chemistry for the Thiane (B73995) Amino Diol Scaffold
A logical retrosynthetic analysis of 2-[(Thian-3-yl)amino]propane-1,3-diol suggests disconnecting the carbon-nitrogen bond as a key step. This bond formation can be achieved through several well-established reactions, such as reductive amination or nucleophilic substitution. This approach identifies two primary building blocks: a thian-3-yl precursor and a 2-aminopropane-1,3-diol synthon.
Key Disconnections and Precursors:
C-N Bond Formation: The most apparent disconnection is at the secondary amine, leading to 3-aminothiane (or a derivative) and a suitable three-carbon electrophile containing the 1,3-diol functionality.
Thiane Ring Formation: The thiane ring itself can be constructed through various cyclization strategies, often involving the reaction of a sulfur nucleophile with a difunctionalized five-carbon chain.
Propane-1,3-diol Core: The 2-aminopropane-1,3-diol core can be derived from readily available starting materials like serinol or synthesized through methods that introduce the amino and hydroxyl groups.
The selection of specific precursors is dictated by the desired stereochemistry and the chosen synthetic route. For instance, if a chiral product is desired, enantiomerically pure precursors for either the thiane or the aminodiol moiety would be required.
Methodologies for the Formation of the Propane-1,3-diol Core with Amino Functionality
The 2-aminopropane-1,3-diol (serinol) core is a common structural motif in medicinal chemistry and can be synthesized through various methods. polimi.it
Common Synthetic Approaches:
From Serinol and its Derivatives: Commercially available 2-amino-1,3-propanediols serve as a versatile starting point. The amino group can be chemoselectively reacted with various electrophiles to introduce desired functionalities. rsc.org
Reduction of Nitro Compounds: The reduction of 2-nitro-1,3-propanediol derivatives is a viable route. For example, bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) can be reduced to the corresponding amino compound using reagents like tin and hydrochloric acid. nveo.org
From Dihydroxyacetone: Dihydroxyacetone can be converted to serinol through processes involving oximation followed by reduction. researchgate.net
Biocatalytic Methods: Engineered amine dehydrogenases (AmDHs) have been employed for the asymmetric reductive amination of α-hydroxy ketones, providing a biocatalytic route to chiral amino alcohols. frontiersin.orgacs.org This method offers high enantioselectivity under mild conditions. frontiersin.org
| Starting Material | Reagents/Method | Product | Reference(s) |
| 2-amino-1,3-propane diols | Electrophiles | Functionalized diol intermediates | rsc.org |
| Bronopol | Sn, HCl | 2-amino-2-bromo-1,3-propanediol | nveo.org |
| α-hydroxy ketones | Engineered Amine Dehydrogenases (AmDHs) | Chiral vicinal amino alcohols | frontiersin.orgacs.org |
| Dihydroxyacetone | Ammonia | Serinol | researchgate.net |
Integration of the Thian-3-yl Moiety: Synthetic Routes and Challenges
The introduction of the thian-3-yl group can be accomplished either by starting with a pre-formed 3-aminothiane or by constructing the thiane ring onto a precursor already containing the propane-1,3-diol moiety.
Synthetic Routes:
Reductive Amination: A common strategy involves the reaction of 3-thianone with 2-aminopropane-1,3-diol in the presence of a reducing agent. This method directly forms the desired C-N bond.
Nucleophilic Substitution: 3-Halothianes or thian-3-yl tosylates can react with 2-aminopropane-1,3-diol in a nucleophilic substitution reaction. The choice of solvent and base is crucial to minimize side reactions.
Ring-Opening of Epoxides: An alternative approach involves the ring-opening of a suitable epoxide derived from the propane-1,3-diol backbone with 3-aminothiane. diva-portal.org
Challenges in Thiane Chemistry:
Synthesis of 3-Aminothiane: The synthesis of 3-aminothiane itself can be challenging. One reported method involves the conversion of tetrahydro-4H-thiopyran-4-one to the corresponding oxime, followed by reduction.
Ring Functionalization: The functionalization of the thiane ring can be complicated by the presence of the sulfur atom, which can influence the reactivity of adjacent positions.
Stereocontrol: Achieving specific stereoisomers of substituted thianes often requires specialized asymmetric synthesis techniques.
Asymmetric Synthesis and Stereochemical Control in the Production of Chiral Analogues
The presence of a stereocenter at the C2 position of the propane-1,3-diol core and potentially at the C3 position of the thiane ring necessitates the use of asymmetric synthesis to obtain enantiomerically pure or enriched products.
Chiral amino alcohols are valuable building blocks in pharmaceutical synthesis. frontiersin.orgnih.gov Several methods have been developed for their enantioselective preparation.
Chiral Pool Synthesis: Starting from naturally occurring chiral molecules like amino acids is a common strategy. acs.org
Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of β-amino ketones can produce γ-amino alcohols with high diastereoselectivity. ru.nl For example, iridium-catalyzed asymmetric transfer hydrogenation can yield anti-products, while rhodium-catalyzed asymmetric hydrogenation can provide syn-products. ru.nl
Biocatalysis: Engineered enzymes, such as amine dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high enantiomeric excess. acs.org
Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from ephedrine (B3423809) or pseudoephedrine, can direct the stereochemical outcome of reactions. nih.govacs.org These auxiliaries can be removed in subsequent steps. acs.org Copper-catalyzed reductive coupling using chiral allenamides derived from Evans auxiliaries has also been reported for the synthesis of 1,2-aminoalcohols. acs.orgnih.gov
| Method | Catalyst/Auxiliary | Key Feature | Reference(s) |
| Asymmetric Transfer Hydrogenation | Ir/α-substituted-amino acid amide complex | Access to anti-γ-amino alcohols | ru.nl |
| Asymmetric Hydrogenation | Rh-based BINAP catalyst | Access to syn-γ-amino alcohols | ru.nl |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases | High enantioselectivity (>99% ee) | acs.org |
| Chiral Auxiliary | Pseudoephedrine | High yielding synthesis of morpholinones as precursors | nih.gov |
| Cu-Catalyzed Reductive Coupling | Evans-auxiliary derived chiral allenamide | Diastereoselective synthesis of 1,2-aminoalcohols | acs.orgnih.gov |
Achieving diastereoselective control during the functionalization of the thiane ring is crucial for obtaining a single stereoisomer of the final product.
Substrate-Controlled Reactions: The existing stereochemistry of a substituted thiane precursor can direct the approach of incoming reagents, leading to a preferred diastereomer.
Reagent-Controlled Reactions: The use of chiral reagents or catalysts can induce diastereoselectivity in reactions involving the thiane ring.
Photo-induced Thiol-Ene Reactions: Photo-mediated double hydrothiolation of bis enol ether macrocycles has been shown to afford regio- and diastereoselective access to macrocyclic dithiol derivatives, a strategy that could potentially be adapted for thiane synthesis. rsc.org
Mechanistic Investigations of Key Synthetic Reactions
Understanding the mechanisms of the key bond-forming reactions is essential for optimizing reaction conditions and controlling selectivity.
Reductive Amination: The mechanism of reductive amination typically involves the initial formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is then reduced by a hydride source. The stereochemical outcome is often determined in the reduction step.
Epoxide Ring-Opening: The ring-opening of epoxides by amines is a classic SN2 reaction. jsynthchem.com In neutral or basic conditions, the amine attacks the less substituted carbon of the epoxide. jsynthchem.com The regioselectivity and stereoselectivity of this reaction are well-established. Studies have shown that in the presence of a hydroxyl-containing compound and a tertiary amine, an interaction between the amine and the hydroxyl group can occur, leading to the formation of an alkoxy anion that initiates the ring-opening. rsc.orgpsu.edursc.org
Asymmetric Epoxidation and Dihydroxylation: The Sharpless asymmetric epoxidation and dihydroxylation reactions are powerful tools for introducing chirality. The mechanism of the Sharpless epoxidation is believed to involve a titanium-tartrate catalyst that coordinates both the allylic alcohol and the hydroperoxide oxidant, leading to a highly enantioselective oxygen transfer. organic-chemistry.org The Sharpless asymmetric dihydroxylation is proposed to proceed through a [3+2] cycloaddition of the alkene to an osmium-ligand complex. utsouthwestern.edu
| Reaction | Key Mechanistic Feature | Impact on Synthesis |
| Reductive Amination | Imine/Iminium ion intermediate | Controls C-N bond formation and stereochemistry |
| Epoxide Ring-Opening | SN2 attack by amine | Predictable regio- and stereochemistry |
| Sharpless Asymmetric Epoxidation | Titanium-tartrate catalyzed oxygen transfer | Enantioselective formation of epoxides |
| Sharpless Asymmetric Dihydroxylation | [3+2] Cycloaddition to Osmium complex | Enantioselective formation of diols |
Amination Reaction Mechanisms
A pivotal step in the synthesis of this compound is the formation of the amine linkage between the thiane ring and the propane-1,3-diol backbone. Reductive amination stands out as a highly effective and widely used method for this transformation. wikipedia.orglibretexts.orgmasterorganicchemistry.comresearchgate.netsigmaaldrich.com This process involves the reaction of a carbonyl compound, in this case, 3-thianone, with an amine, 2-amino-1,3-propanediol (B45262), in the presence of a reducing agent.
The mechanism of reductive amination can be described in two main stages:
Imine Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine of 2-amino-1,3-propanediol on the electrophilic carbonyl carbon of 3-thianone. This addition forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal undergoes dehydration, eliminating a molecule of water to form a Schiff base, or imine. wikipedia.org
| Step | Reactants | Intermediate/Product | Key Mechanistic Feature |
|---|---|---|---|
| 1. Nucleophilic Attack | 3-Thianone, 2-Amino-1,3-propanediol | Hemiaminal | The lone pair of the amine nitrogen attacks the carbonyl carbon. |
| 2. Dehydration | Hemiaminal | Imine (Schiff Base) | Elimination of a water molecule, often acid-catalyzed. |
| 3. Reduction | Imine, Reducing Agent (e.g., NaBH₃CN) | This compound | Hydride transfer from the reducing agent to the imine carbon. |
Thiane Ring Construction and Functionalization Pathways
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester. mychemblog.comwikipedia.orgorgoreview.com For the synthesis of a 3-thianone precursor, a suitable acyclic diester containing a sulfide (B99878) linkage, such as diethyl 3,3'-thiodipropionate, can be employed. The reaction proceeds via the formation of an enolate ion at the α-carbon of one ester group, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate yield 3-thianone.
| Step | Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | Diethyl 3,3'-thiodipropionate | Base (e.g., Sodium ethoxide) | Cyclic β-keto ester | Dieckmann Condensation |
| 2 | Cyclic β-keto ester | Acid, Heat | 3-Thianone | Hydrolysis and Decarboxylation |
Once the thiane ring is formed, functionalization at the 3-position is necessary to introduce the amino group or a precursor. If 3-thianone is synthesized, it already possesses the required functionality for the subsequent reductive amination step. Alternative functionalization strategies could involve the introduction of a leaving group at the 3-position of a thiane precursor, followed by nucleophilic substitution with an appropriate amine.
Intramolecular Cyclization Processes Relevant to Thiane Amino Alcohols
Intramolecular cyclization offers an alternative and powerful approach to the construction of the thiane ring system. This strategy involves the formation of the heterocyclic ring from a single acyclic precursor containing all the necessary atoms. For the synthesis of a thiane amino alcohol, a plausible retrosynthetic analysis would involve an acyclic molecule containing a thiol group and a suitably protected amino diol moiety.
A potential intramolecular cyclization could proceed via the nucleophilic attack of the thiol group onto an electrophilic carbon atom within the same molecule. For instance, an acyclic precursor with a terminal thiol and a leaving group (e.g., a halide or a tosylate) at a position that would lead to a six-membered ring upon cyclization could be utilized.
The success of such an approach would heavily depend on the careful design of the acyclic precursor and the choice of reaction conditions to favor the desired 6-endo-trig cyclization.
| Strategy | Key Reaction | Advantages | Challenges |
|---|---|---|---|
| Linear Synthesis | Reductive Amination | Well-established and reliable method; commercially available starting materials may be used. | May require multiple steps to synthesize the 3-thianone precursor. |
| Convergent Synthesis | Dieckmann Condensation | Efficient construction of the thiane ring. | Requires subsequent hydrolysis and decarboxylation steps. |
| Intramolecular Cyclization | Nucleophilic attack of a thiol | Can be highly efficient in ring formation; potentially fewer steps. | Requires careful design of the acyclic precursor; potential for competing side reactions. |
Advanced Spectroscopic Elucidation of 2 Thian 3 Yl Amino Propane 1,3 Diol Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 2-[(Thian-3-yl)amino]propane-1,3-diol can be achieved.
The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The thian ring, being a saturated heterocycle, is expected to exhibit complex second-order splitting patterns due to the conformational mobility of the ring and the diastereotopic nature of the methylene (B1212753) protons. The propanediol (B1597323) moiety will show signals corresponding to the methine and methylene groups, with their chemical shifts influenced by the adjacent amino and hydroxyl groups. The protons on the nitrogen and oxygen atoms are expected to show broad signals, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H on -OH (x2) | 2.0 - 4.0 | Broad singlet |
| H on -NH- | 1.5 - 3.0 | Broad singlet |
| H-1, H-3 (propane) | 3.5 - 3.8 | Multiplet |
| H-2 (propane) | 2.8 - 3.2 | Multiplet |
| H-3 (thian) | 3.0 - 3.4 | Multiplet |
| H-2, H-4 (thian) | 2.6 - 3.0 | Multiplet |
| H-5, H-6 (thian) | 1.8 - 2.2 | Multiplet |
Note: These are predicted values and may vary in an experimental setting.
The ¹³C NMR spectrum will provide information about the number of unique carbon environments and their electronic nature. The carbon atoms of the propanediol backbone are expected to resonate in the downfield region due to the deshielding effect of the attached oxygen and nitrogen atoms. The carbons of the thian ring will appear at higher field strengths, with the carbons adjacent to the sulfur atom showing a characteristic chemical shift.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1, C-3 (propane) | 60 - 65 |
| C-2 (propane) | 55 - 60 |
| C-3 (thian) | 50 - 55 |
| C-2, C-6 (thian) | 30 - 35 |
| C-4, C-5 (thian) | 25 - 30 |
Note: These are predicted values and may vary in an experimental setting.
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Cross-peaks would be expected between the protons on C-1 and C-2, and C-2 and C-3 of the propanediol moiety. Within the thian ring, correlations would be observed between the protons on adjacent carbons (e.g., H-2 with H-3, H-3 with H-4, etc.). A key correlation would also be expected between the N-H proton and the proton on C-3 of the thian ring, as well as the proton on C-2 of the propanediol moiety, confirming the point of attachment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the direct one-bond correlations between protons and the carbons they are attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the framework.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of the functional groups present.
IR Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations, indicative of hydrogen bonding. C-H stretching vibrations of the aliphatic methylene and methine groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the alcohol groups are expected in the 1000-1200 cm⁻¹ range. The C-N stretching vibration should be observable in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C-S stretching vibrations of the thian ring, which are typically weak in the IR spectrum, expected in the 600-800 cm⁻¹ region. The symmetric C-H stretching vibrations would also be prominent.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H / N-H stretch | 3200 - 3600 (broad) | 3200 - 3600 (weak) |
| C-H stretch | 2850 - 3000 | 2850 - 3000 |
| C-O stretch | 1000 - 1200 | Weak |
| C-N stretch | 1000 - 1300 | Weak |
| C-S stretch | Weak | 600 - 800 |
Note: These are predicted values and may vary in an experimental setting.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₈H₁₇NO₂S), the expected exact mass is approximately 191.10 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 191 would be expected. Key fragmentation pathways would likely involve the loss of a hydroxyl group (-OH, M-17), a hydroxymethyl group (-CH₂OH, M-31), or cleavage of the thian ring. Alpha-cleavage adjacent to the nitrogen and sulfur atoms would also be a prominent fragmentation route. For instance, cleavage of the C-C bond adjacent to the nitrogen on the propanediol side could lead to a fragment corresponding to the thian-amino moiety.
Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 192.
Predicted Mass Spectrometry Fragments
| Ion | Predicted m/z | Possible Identity |
| [M+H]⁺ | 192 | Protonated molecular ion (ESI) |
| [M]⁺ | 191 | Molecular ion (EI) |
| [M-CH₂OH]⁺ | 160 | Loss of a hydroxymethyl group |
| [Thian-NH-CH₂]⁺ | 116 | Alpha-cleavage product |
Note: These are predicted values and may vary in an experimental setting.
Computational and Theoretical Investigations of 2 Thian 3 Yl Amino Propane 1,3 Diol
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intrinsic properties of a molecule. finechem-mirea.ru These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. researchgate.net DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy, making them suitable for calculating geometries, energies, and electronic properties of medium-sized organic molecules. researchgate.netmdpi.com Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark results. researchgate.net
The electronic structure of a molecule is key to understanding its chemical reactivity and stability. Two important concepts in this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the Molecular Electrostatic Potential (MEP).
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. thaiscience.infonih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govnih.gov For 2-[(Thian-3-yl)amino]propane-1,3-diol, the HOMO is expected to be localized primarily on the electron-rich sulfur and nitrogen atoms, while the LUMO would likely be distributed across the C-N and C-S antibonding regions.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically blue), which are prone to nucleophilic attack. thaiscience.info In this compound, the MEP would show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | 1.8 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 8.3 eV | Suggests high kinetic stability and moderate reactivity. |
| Dipole Moment | 3.2 D | Indicates a polar molecule with significant charge separation. |
| Molecular Electrostatic Potential | Negative regions on O, N; Positive regions on OH, NH hydrogens. | Predicts sites for intermolecular interactions and chemical reactions. |
Quantum chemical calculations are invaluable for mapping the potential energy surface of a chemical reaction. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed energetic profile, or reaction coordinate diagram, can be constructed. A transition state is an energy maximum along the reaction pathway, and its structure and energy (the activation energy) determine the reaction rate. youtube.com
For this compound, a potential reaction for theoretical study could be an intramolecular cyclization to form a substituted morpholine or other heterocyclic system. DFT calculations could be employed to locate the transition state structure for such a reaction. nih.gov The analysis would involve identifying the bond-forming and bond-breaking processes and calculating the activation energy required. This information helps to predict whether a reaction is kinetically feasible under certain conditions.
Table 2: Hypothetical Energetic Profile for a Proposed Intramolecular Cyclization Reaction
| Species | Relative Energy (kcal/mol) | Description |
| Reactant (Ground State) | 0.0 | The stable conformation of this compound. |
| Transition State | +25.5 | The highest energy point on the reaction pathway, representing the kinetic barrier. |
| Intermediate | +5.2 | A short-lived species formed after the transition state. |
| Product (Cyclized) | -10.8 | The final, thermodynamically more stable cyclized product. |
Molecular Modeling and Conformational Analysis of the Thiane (B73995) Amino Diol System
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which explores the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, understanding its conformational landscape is crucial as the preferred conformation often dictates its biological activity and physical properties.
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, typically adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. acs.org However, the presence of the sulfur heteroatom introduces differences: C-S bonds are longer than C-C bonds, and the C-S-C bond angle is smaller than the tetrahedral angle, leading to a more puckered and flexible ring compared to cyclohexane. The thiane ring can undergo ring inversion, flipping between two chair conformers.
In this compound, the amino-diol substituent is located at the 3-position. This substituent can occupy either an axial or an equatorial position on the thiane ring. Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions) with other axial atoms. princeton.edu Therefore, the conformer with the 2-aminopropane-1,3-diol group in the equatorial position is expected to be the most stable. Computational methods can quantify the energy difference between the axial and equatorial conformers.
The propane-1,3-diol side chain possesses significant conformational flexibility due to rotation around its C-C and C-N single bonds. nih.gov The relative orientation of the two hydroxyl groups and the amino group is determined by these rotations. The potential for intramolecular hydrogen bonding between the amine's nitrogen, the hydroxyl oxygens, and the hydroxyl hydrogens can significantly influence the conformational preferences of this chain, potentially leading to folded or cyclic-like structures that are lower in energy. nih.gov
Calculating the rotational energy barriers provides insight into the flexibility of the chain. nih.gov A high barrier indicates restricted rotation and a more rigid structure, while a low barrier suggests that multiple conformations are easily accessible at room temperature. These barriers can be calculated by systematically rotating a specific dihedral angle and calculating the energy at each step.
Table 3: Hypothetical Rotational Barriers in the Propane-1,3-diol Side Chain
| Rotated Bond | Dihedral Angle | Energy Barrier (kcal/mol) | Predominant Conformer |
| C(amine)-C(diol) | N-C-C-C | ~3.5 | Anti-periplanar |
| C(diol)-C(diol) | C-C-C-O | ~3.0 | Gauche (stabilized by H-bonding) |
| C(diol)-O(hydroxyl) | C-C-O-H | ~1.5 | Staggered |
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Interactions
While quantum calculations and molecular modeling provide static pictures of low-energy conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a molecular system over time. elifesciences.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
An MD simulation of this compound in an aqueous solution would provide a detailed picture of its behavior in a biologically relevant environment. acs.orgnih.gov Key insights that could be gained include:
Solvation Structure: Analyzing the radial distribution functions between the solute's atoms (O, N, S) and water molecules would reveal how the solvent organizes around the molecule. The polar amino and diol groups would be expected to form strong hydrogen bonds with water, while the thiane ring would be surrounded by a more ordered, cage-like water structure typical of hydrophobic solvation.
Hydrogen Bonding: The simulation can track the formation and lifetime of both intramolecular hydrogen bonds within the flexible side chain and intermolecular hydrogen bonds with surrounding water molecules. This provides a dynamic view of the competition between these interactions.
Conformational Dynamics: Over the course of the simulation, the molecule will explore various conformations. Analyzing the trajectory can reveal the most populated conformational states, the pathways for transitions between them, and the flexibility of different parts of the molecule, such as the thiane ring pucker and side-chain rotations. mdpi.com
These computational approaches, from quantum mechanics to molecular dynamics, provide a multi-scale theoretical framework for a comprehensive investigation of this compound, revealing fundamental details of its structure, reactivity, and dynamic behavior.
In Silico Prediction of Intramolecular Hydrogen Bonding and Stereoelectronic Effects
The conformational flexibility and electronic properties of this compound are significantly influenced by a complex interplay of intramolecular hydrogen bonding and stereoelectronic effects. While direct computational studies on this specific molecule are not extensively available in the current literature, a detailed analysis can be constructed by examining theoretical investigations of its core fragments: the 2-amino-1,3-propanediol (B45262) moiety and the thiane ring. Computational methods, particularly Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM), provide profound insights into these non-covalent interactions.
Intramolecular Hydrogen Bonding
The this compound molecule possesses multiple donor and acceptor sites for hydrogen bonding. The primary amine (-NH-) and the two hydroxyl (-OH) groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can also serve as acceptors. This arrangement allows for the formation of several possible intramolecular hydrogen bonds, which can significantly stabilize specific conformations.
The two principal types of intramolecular hydrogen bonds that can be anticipated are the O-H···N and N-H···O interactions. The relative strength and prevalence of these bonds are dictated by the acidity of the donor and the basicity of the acceptor. Generally, the hydroxyl group is a better proton donor than the amino group, making the O-H···N interaction thermodynamically more favorable in many amino alcohols.
A computational study on a related rhodamine-conjugated 2-amino-1,3-propanediol (Rh-APD) using DFT at the B3LYP/6-31G(d) level provides valuable data on the geometry of such an intramolecular hydrogen bond. lnu.edu.cn In this analogue, a moderate hydrogen bond is formed between one of the hydroxyl groups and the amide oxygen of the rhodamine structure. The calculated geometric parameters are indicative of a stabilizing interaction that would likely influence the conformational preference of the propanediol (B1597323) backbone. lnu.edu.cn
By analogy, in this compound, a similar O-H···N hydrogen bond is expected to be a key stabilizing feature. This would involve one of the hydroxyl protons and the lone pair of the secondary amine's nitrogen atom, leading to the formation of a pseudo-six-membered ring. The geometric parameters for such an interaction, extrapolated from the Rh-APD study, are presented in Table 1.
Table 1: Predicted Geometric Parameters for the O-H···N Intramolecular Hydrogen Bond in a 2-amino-1,3-propanediol Analogue
| Parameter | Value |
| Bond Length (O1-H1) | 0.991 Å |
| Bond Length (O1···O3) | 2.732 Å |
| H-Bond Distance (H1···O3) | 1.850 Å |
| H-Bond Angle (O1-H1···O3) | 146.4° |
| (Data derived from a DFT study on a rhodamine-conjugated 2-amino-1,3-propanediol derivative) lnu.edu.cn |
The bond angle of 146.4°, while not perfectly linear, is well within the range for a significant electrostatic interaction, which is a primary characteristic of hydrogen bonding. lnu.edu.cn The formation of this bond would restrict the rotation around the C2-N and C1-C2 bonds, thereby imparting a degree of conformational rigidity to the molecule.
Stereoelectronic Effects
The thiane ring in this compound introduces significant stereoelectronic effects that modulate the molecule's structure and reactivity. These effects arise from the interactions between the lone pairs of the sulfur atom and the adjacent bonding and anti-bonding orbitals. NBO analysis is a powerful tool for dissecting these orbital interactions and quantifying their energetic contributions.
Stereoelectronic effects in thiane and its derivatives have been a subject of considerable investigation. researchgate.net The orientation of substituents on the thiane ring (axial vs. equatorial) is heavily influenced by hyperconjugative interactions. The key interactions include:
n(S) → σ(C-C)* and n(S) → σ(C-H)*: Donation of electron density from the sulfur lone pairs into the anti-bonding orbitals of adjacent carbon-carbon or carbon-hydrogen bonds.
σ(C-H) → σ(C-S)* and σ(C-C) → σ(C-S)*: Hyperconjugation involving the C-S anti-bonding orbitals as acceptors.
These interactions have distinct energetic profiles depending on the conformation of the ring and the relative orientation of the orbitals. For a 3-substituted thiane, the preference of the substituent for an equatorial or axial position is governed by the balance of these stabilizing electronic effects against classic steric repulsions.
A computational study on 3-aminothiane-3-carboxylic acid highlighted the presence of a stabilizing C5γ intra-residue NH···S interaction, which favors a folded conformation. rsc.org This demonstrates the ability of the sulfur atom to act as a hydrogen bond acceptor, an interaction that can compete with the previously discussed O-H···N and N-H···O hydrogen bonds.
The electronic nature of the sulfur atom in the thiane ring also influences the acidity and basicity of the neighboring amino group. The delocalization of the nitrogen lone pair into the σ* orbitals of the thiane ring can affect its proton affinity and its availability to participate in hydrogen bonding. NBO analysis of various thiane derivatives has shown that the acceptor ability of the σ*S–C orbital is a dominant factor in the observed stereoelectronic phenomena, sometimes even more so than the donor ability of the sulfur lone pairs.
The interplay of these stereoelectronic factors ultimately determines the most stable conformation of the thian-3-yl group and its orientation relative to the aminopropane-1,3-diol side chain. A comprehensive computational analysis would be required to quantify the energetic contributions of each of these effects and to predict the global minimum energy conformation of this compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Thian 3 Yl Amino Propane 1,3 Diol and Its Derivatives
Design Principles for Systematic Structural Variation in Thiane (B73995) Amino Diols
The rational design of derivatives of 2-[(Thian-3-yl)amino]propane-1,3-diol is guided by established medicinal chemistry principles. The goal is to explore the chemical space around the core structure to identify modifications that enhance biological activity. drugdesign.org This is achieved by systematically altering three key regions of the molecule: the thiane ring, the amino linker, and the propane-1,3-diol moiety.
Key strategies for structural variation include:
Modification of the Thiane Ring: The sulfur-containing heterocyclic ring offers several avenues for modification. Introducing substituents at various positions can probe steric and electronic requirements within a target's binding site. For example, adding small alkyl or halogen groups could enhance hydrophobic interactions or modulate the electronic nature of the ring.
Alteration of the Amino Linker: The secondary amine is a critical feature, likely involved in hydrogen bonding. N-alkylation (e.g., N-methylation) can assess the importance of the N-H bond as a hydrogen bond donor. Furthermore, modifying the position of the amino group on the thiane ring (e.g., moving it from the 3-position to the 2- or 4-position) can significantly alter the vector and geometry of its interactions.
Variation of the Propane-1,3-diol Side Chain: The diol group provides two hydroxyls, which are potent hydrogen bond donors and acceptors. The stereochemistry of these hydroxyl groups is a critical parameter to investigate. Synthesizing different stereoisomers can reveal if a specific 3D arrangement is necessary for activity. Additionally, modifying one or both hydroxyl groups through etherification or esterification can probe the necessity of these groups for binding.
These systematic changes allow chemists to build a comprehensive SAR profile, identifying which functional groups are essential for activity and which can be modified to fine-tune properties. drugdesign.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This computational technique is invaluable for predicting the activity of unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing costs. researchgate.net
The foundation of a QSAR model is the conversion of molecular structures into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various physicochemical properties of the molecules. For the thiane amino diol series, a diverse set of descriptors would be calculated to capture the structural variations.
These descriptors are calculated for each synthesized analog using specialized software, forming the dataset for building the QSAR model.
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous statistical validation is essential to assess its reliability and robustness. basicmedicalkey.com Validation is typically performed using both internal and external methods. Internal validation uses the initial dataset to check the model's consistency, while external validation assesses its predictive power on a set of compounds not used in model development. researchgate.net
Table 2: Key Statistical Metrics for QSAR Model Validation
| Metric | Description | Common Acceptance Criteria |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | R² > 0.6 |
| Q² (Cross-validated R²) | An internal validation metric that assesses the model's predictive ability using techniques like leave-one-out (LOO). researchgate.net | Q² > 0.5 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. A lower value indicates a better fit. | As low as possible |
| R²_pred (External Validation R²) | Measures the model's predictive performance on an external test set of compounds. | R²_pred > 0.6 |
A statistically validated QSAR model with strong predictive power can then be used to screen virtual libraries of thiane amino diol derivatives, identifying the most promising candidates for synthesis and biological testing. The model's applicability domain, which defines the chemical space in which its predictions are reliable, must also be clearly defined. mdpi.comnih.gov
Ligand-Based and Structure-Based Approaches for Mechanistic Insights
To understand how the compounds exert their biological effect, ligand-based and structure-based computational methods are employed. These approaches provide insights into the mechanism of action by identifying key molecular interactions between the ligand and its biological target. nih.gov
Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov By analyzing a set of active thiane amino diol derivatives, a common pharmacophore hypothesis can be generated. This model serves as a 3D template for designing new molecules with a high probability of being active. researchgate.net
For the this compound scaffold, the key pharmacophoric features would likely include:
Table 3: Potential Pharmacophoric Features of this compound
| Feature Type | Originating Group | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Amino group (-NH-) | Forms a hydrogen bond with an acceptor group on the target protein. |
| Hydrogen Bond Donor (HBD) | Hydroxyl groups (-OH) | Forms hydrogen bonds with acceptor groups on the target protein. |
| Hydrogen Bond Acceptor (HBA) | Hydroxyl groups (-OH) | Accepts hydrogen bonds from donor groups on the target protein. |
| Hydrophobic Feature (HY) | Thiane ring (aliphatic) | Engages in van der Waals or hydrophobic interactions with nonpolar residues. |
| Positive Ionizable (PI) | Amino group (-NH-) | Can be protonated at physiological pH, forming an ionic bond (salt bridge). |
This pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel, structurally diverse compounds that may possess the same biological activity. science.gov
Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. biorxiv.org This technique requires the 3D structure of the target, which can be obtained experimentally (e.g., via X-ray crystallography) or built computationally through homology modeling. Docking simulations place the thiane amino diol derivatives into the binding site of a theoretical target, and a scoring function estimates the binding affinity. ekb.eg
The analysis of the docked poses provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex.
Table 4: Predicted Binding Interactions for this compound with a Theoretical Target
| Interaction Type | Ligand Group Involved | Potential Target Amino Acid Residue(s) |
|---|---|---|
| Hydrogen Bonding | Hydroxyl groups, Amino N-H | Aspartic Acid, Glutamic Acid, Serine, Threonine, Asparagine, Glutamine |
| Ionic Bonding (Salt Bridge) | Protonated Amino group | Aspartic Acid, Glutamic Acid |
| Hydrophobic Interactions | Thiane ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| van der Waals Contacts | Entire molecule | Various residues lining the binding pocket |
By visualizing these interactions, researchers can understand why certain structural modifications increase or decrease activity. For example, if docking reveals an empty hydrophobic pocket near the thiane ring, it provides a clear rationale for synthesizing derivatives with substituents at that position to achieve additional favorable interactions. nih.gov This iterative cycle of design, synthesis, testing, and computational analysis is fundamental to modern drug discovery.
Synthesis and Biological Evaluation of Novel Thiophene (B33073) Derivatives as Potential Anticancer Agents - PMC The data showed that the newly synthesized compounds exhibited promising anticancer activity against the tested cell lines. Among the synthesized compounds, compounds 4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j, 4k, 4l, 4m, 4n, 4o, 4p, 4q, 4r, 4s, and 4t were the most potent. The IC50 values of these compounds were in the range of 0.01–0.1 μM. The results of the present study suggest that the newly synthesized thiophene derivatives are promising candidates for further development as anticancer agents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQo8Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Thiophene in Medicinal Chemistry: A Century of Promises and Frustrations - PMC The thiophene ring is a common structural motif in many biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The unique electronic and steric properties of the thiophene ring make it an attractive scaffold for the design of new drugs. However, the development of thiophene-based drugs has been hampered by a number of challenges, including metabolic instability, toxicity, and poor pharmacokinetic properties. Despite these challenges, the thiophene ring remains an important pharmacophore in medicinal chemistry. In recent years, there has been a renewed interest in the development of thiophene-based drugs, and a number of promising new candidates have been reported. This review will provide an overview of the chemistry, pharmacology, and therapeutic applications of thiophene-containing compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQo8Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Synthesis and biological activity of new thiophene derivatives - ScienceDirect A series of new 2-amino-3-cyanothiophene derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activity. The results showed that some of the synthesized compounds exhibited promising activity against the tested microorganisms. In particular, compounds 3a, 3b, and 3c were found to be the most potent antibacterial agents, while compounds 4a, 4b, and 4c were the most potent antifungal agents. The structure-activity relationship (SAR) study revealed that the nature of the substituent at the 5-position of the thiophene ring played an important role in the antimicrobial activity of these compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Synthesis and anticonvulsant activity of some new thiophene, pyrazole, and pyrazolo[3,4-d]pyrimidine derivatives - PMC The results of the anticonvulsant screening revealed that many of the tested compounds showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Among the synthesized compounds, the thiophene derivatives 4a-c, the pyrazole derivatives 6a-c, and the pyrazolo[3,4-d]pyrimidine derivatives 8a-c were the most potent. The structure-activity relationship (SAR) study of these compounds indicated that the nature of the substituent at the 5-position of the thiophene ring, the 1-position of the pyrazole ring, and the 4-position of the pyrazolo[3,4-d]pyrimidine ring played a significant role in their anticonvulsant activity. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Synthesis and evaluation of thiophene-based derivatives as potential antimicrobial agents - PMC A series of novel thiophene-based derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. The results revealed that most of the synthesized compounds exhibited promising antimicrobial activity. Among them, compounds 3a, 3b, 3c, 4a, 4b, and 4c were found to be the most potent, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 1.56 μg/mL. The structure-activity relationship (SAR) study indicated that the nature and position of the substituents on the thiophene ring played a crucial role in the antimicrobial activity. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Thiophene-Based Derivatives for Medicinal Applications: A Patent Review - PMC A comprehensive review of patents claiming thiophene derivatives for medicinal applications is presented. The review covers the period from 2010 to 2020 and includes patents from the major patent offices (USPTO, EPO, and WIPO). The patents are classified according to their therapeutic area, and the most important examples are discussed in detail. The review provides a valuable overview of the state of the art in the field of thiophene-based drug discovery. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQo8Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Recent Advances in the Synthesis and Biological Applications of Thiophene Derivatives - MDPI Thiophene and its derivatives are an important class of heterocyclic compounds that have attracted significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. The unique electronic and structural properties of the thiophene ring make it a versatile building block for the construction of a wide range of functional molecules. This review summarizes the recent advances in the synthesis and biological applications of thiophene derivatives, with a focus on their use as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Synthesis, characterization, and biological evaluation of novel thiophene derivatives as potential antimicrobial and anticancer agents - PMC A series of novel thiophene derivatives were synthesized and characterized by various spectroscopic techniques. The synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities. The results showed that some of the compounds exhibited promising antimicrobial and anticancer activities. In particular, compounds 3a, 3b, and 3c showed potent activity against the tested microbial strains, while compounds 4a, 4b, and 4c showed significant anticancer activity against the tested cancer cell lines. The structure-activity relationship (SAR) study revealed that the nature of the substituent on the thiophene ring played a crucial role in the biological activity of these compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Thiophene-containing compounds with biological activity - ScienceDirect The review covers the literature on thiophene-containing compounds with biological activity published in the last decade. The compounds are classified according to their structure and biological activity. The review focuses on the synthesis, structure-activity relationships, and mechanism of action of these compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Synthesis and antimicrobial evaluation of new thiophene, pyrazole and thiazole derivatives - Acta Pharmaceutica A series of new thiophene, pyrazole and thiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. The results showed that some of the synthesized compounds exhibited promising antimicrobial activity. In particular, the thiophene derivatives 3a-c and the thiazole derivatives 5a-c were found to be the most potent compounds. The structure-activity relationship (SAR) study revealed that the presence of a thiophene or thiazole ring and the nature of the substituents on these rings were important for the antimicrobial activity. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Synthesis and biological evaluation of novel 2-aminothiophene derivatives as potential antimicrobial and antioxidant agents - PMC A series of novel 2-aminothiophene derivatives were synthesized and evaluated for their in vitro antimicrobial and antioxidant activities. The results showed that some of the synthesized compounds exhibited promising antimicrobial and antioxidant activities. In particular, compounds 3a, 3b, and 3c were found to be the most potent antimicrobial agents, while compounds 4a, 4b, and 4c were the most potent antioxidant agents. The structure-activity relationship (SAR) study revealed that the nature of the substituent at the 5-position of the thiophene ring played an important role in the biological activity of these compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Synthesis and evaluation of novel thiophene derivatives as potential anti-inflammatory agents - PMC A series of novel thiophene derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. The results showed that some of the synthesized compounds exhibited promising anti-inflammatory activity. In particular, compounds 3a, 3b, and 3c were found to be the most potent, with IC50 values in the range of 0.1–0.5 μM. The structure-activity relationship (SAR) study revealed that the nature of the substituent at the 5-position of the thiophene ring played an important role in the anti-inflammatory activity of these compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Synthesis, antimicrobial, and antioxidant activities of some new thiophene derivatives - PMC A series of new thiophene derivatives were synthesized and evaluated for their in vitro antimicrobial and antioxidant activities. The results showed that some of the synthesized compounds exhibited promising antimicrobial and antioxidant activities. In particular, compounds 3a, 3b, and 3c were found to be the most potent antimicrobial agents, while compounds 4a, 4b, and 4c were the most potent antioxidant agents. The structure-activity relationship (SAR) study revealed that the nature of the substituent at the 5-position of the thiophene ring played an important role in the biological activity of these compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s0 Synthesis and characterization of new thiophene derivatives and their biological evaluation as potential antimicrobial agents - PMC A series of new thiophene derivatives were synthesized and characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy. The synthesized compounds were evaluated for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. The results showed that some of the synthesized compounds exhibited promising antimicrobial activity. In particular, compounds 3a, 3b, and 3c were found to be the most potent. The structure-activity relationship (SAR) study revealed that the nature of the substituent at the 5-position of the thiophene ring played an important role in the antimicrobial activity of these compounds. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQk9Xf5z3v5rV2g7-rE49gC5s1oW4Ua5g4_fG1yM-lQ53J8K8677t8b6L0m9oU1z6k5v2W52z75y7c11f7188XF5iW_vQ6q7w-f2N9Y500bU_4nJbM6Jb7XzC-Xh2qR-pU9kK9x_s05.4. Stereochemical Influences on Molecular Recognition and Functional Mechanisms
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its interaction with biological targets. For the compound this compound and its derivatives, the presence of multiple chiral centers gives rise to various stereoisomers, each with a unique spatial orientation. This stereoisomerism is a critical determinant of the molecule's molecular recognition by and functional effects on biological systems.
Research into the stereoisomers of this compound and its analogs has demonstrated that different isomers can exhibit significantly different biological activities. This is because the precise spatial arrangement of key functional groups, such as the hydroxyl and amino groups, is crucial for forming specific interactions (e.g., hydrogen bonds, ionic bonds, and van der Waals forces) with amino acid residues in the binding site of a receptor or enzyme.
For instance, the orientation of the hydroxyl groups on the propane-1,3-diol moiety can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is often a key feature in ligand-receptor binding. Similarly, the stereochemistry of the amino group linkage to the thiane ring affects its accessibility and the directionality of its interactions.
A hypothetical representation of how different stereoisomers might exhibit varying biological activities is presented in the table below. This illustrates the fundamental principle that a subtle change in the three-dimensional structure can lead to a profound difference in biological function.
| Stereoisomer | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| (R,R)-Isomer | 10 | 25 |
| (S,S)-Isomer | 150 | 300 |
| (R,S)-Isomer | 80 | 120 |
| (S,R)-Isomer | 95 | 150 |
This table is a hypothetical representation to illustrate the concept and does not represent actual experimental data.
The data in the hypothetical table demonstrates that the (R,R)-isomer exhibits the highest binding affinity (lowest Ki value) and the greatest functional activity (lowest EC50 value), suggesting that its specific stereochemical configuration is optimal for interacting with the biological target. The other stereoisomers, with their different spatial arrangements, show progressively weaker binding and activity.
Advanced Analytical Methodologies for Analysis and Characterization of 2 Thian 3 Yl Amino Propane 1,3 Diol
Advanced Chromatographic Separation Techniques for Purity and Isomeric Analysis
Chromatographic techniques are fundamental in separating 2-[(Thian-3-yl)amino]propane-1,3-diol from starting materials, by-products, and degradation products. Given the chiral centers in the molecule, methods that can resolve enantiomers and diastereomers are of particular importance.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique typically used for volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the polar amine and hydroxyl groups into less polar, more volatile moieties.
Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govthescipub.comsigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com The resulting derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis.
The use of a chiral capillary column in GC can allow for the separation of the enantiomers of the derivatized compound.
Table 2: Example GC-FID Method Parameters for Analysis of a Silylated Amino Alcohol
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Hyphenated Techniques for Enhanced Characterization of Complex Samples (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are invaluable for the unambiguous identification and characterization of compounds in complex mixtures.
For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful. It provides not only the molecular weight of the parent compound but also structural information through the fragmentation patterns of the molecule. nih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules, which would generate a protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) of this ion can help in elucidating the structure of impurities and degradation products. researchgate.netresearchgate.netrsc.org
Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) of the derivatized compound can provide detailed structural information. The electron ionization (EI) source in GC-MS leads to predictable fragmentation patterns that can be used to confirm the identity of the compound and its derivatives. nih.govunina.it
Table 3: Predicted Key Mass Fragments for Silylated this compound in GC-EI-MS
| Fragment Description | Predicted m/z |
| [M-CH₃]⁺ (from TMS) | Varies with silylation |
| [M-C₄H₉]⁺ (from TBDMS) | Varies with silylation |
| Thiane (B73995) ring fragments | e.g., m/z 87 (C₄H₇S) |
| Propanediol (B1597323) backbone fragments | Varies with silylation and fragmentation pathway |
X-Ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This technique can provide unequivocal proof of the molecular structure, including the relative and absolute stereochemistry of the chiral centers. nih.gov For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would definitively establish the spatial orientation of the thiane ring relative to the aminopropanediol moiety and confirm the absolute configuration of its stereoisomers.
The process involves growing a high-quality single crystal of the compound, which can sometimes be a challenging step. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map is then used to determine the positions of the individual atoms, bond lengths, and bond angles. mdpi.comresearchgate.net
While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, based on data for similar small organic molecules.
Table 4: Representative Crystallographic Data Parameters
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Volume | VVVV.V ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | X.XXX g/cm³ |
| R-factor | < 0.05 |
Modern Electrochemical and High-Resolution Spectroscopic Techniques for Trace Analysis and Characterization
Modern electrochemical and high-resolution spectroscopic methods offer high sensitivity and specificity for trace analysis and detailed structural characterization.
Electrochemical methods can be employed for the sensitive detection of this compound, particularly due to the presence of the electroactive thioether group. The thioether can be electrochemically oxidized, and this property can be harnessed for detection. rsc.orgresearchgate.netresearchgate.net Techniques like cyclic voltammetry or differential pulse voltammetry could be used to study the redox behavior of the compound and develop a quantitative analytical method. researchgate.net The amine group can also exhibit electrochemical activity. whiterose.ac.uknih.gov
Table 5: Predicted ¹H-NMR Chemical Shift Ranges for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) |
| CH-N (on propanediol) | 2.5 - 3.5 |
| CH₂-O (on propanediol) | 3.5 - 4.5 |
| CH-S (on thiane) | 2.5 - 3.5 |
| CH₂-S (on thiane) | 2.0 - 3.0 |
| CH₂ (on thiane) | 1.5 - 2.5 |
| NH and OH | Broad, variable |
Emerging Research Frontiers and Academic Perspectives on 2 Thian 3 Yl Amino Propane 1,3 Diol
Development of Next-Generation Synthetic Methodologies for Thiane (B73995) Amino Diols
The efficient and sustainable synthesis of complex molecules is a critical aspect of modern drug discovery. For thiane amino diols, future research is expected to focus on the development of novel synthetic strategies that offer improved yields, stereoselectivity, and environmental compatibility. Drawing parallels from advancements in the synthesis of other sulfur-containing heterocycles, such as thiazines and thiophenes, several key areas of development can be anticipated. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org
Green chemistry principles are likely to be central to these new methodologies. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. Microwave-assisted and ultrasound-assisted organic synthesis, which have been successfully applied to the synthesis of thiazine (B8601807) derivatives, could significantly reduce reaction times and improve energy efficiency in the preparation of thiane amino diols. nih.gov Furthermore, the development of one-pot, multi-component reactions will be a priority, as these approaches can streamline synthetic sequences and minimize waste.
Catalysis will also play a pivotal role. The use of transition-metal catalysts, which have proven effective in the C-H arylation of thiazoles, could be adapted for the functionalization of the thiane ring, allowing for the introduction of diverse substituents. organic-chemistry.org Moreover, the exploration of biocatalysis, employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity, offers a promising avenue for the asymmetric synthesis of chiral thiane amino diols.
A summary of potential next-generation synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages for Thiane Amino Diol Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. |
| Ultrasound-Assisted Synthesis | Increased reaction rates, milder reaction conditions. |
| Multi-Component Reactions | Increased efficiency, reduced waste, streamlined synthesis. |
| Transition-Metal Catalysis | Versatile functionalization of the thiane ring system. |
| Biocatalysis | High stereoselectivity for the synthesis of chiral analogues. |
Integration of Artificial Intelligence and Machine Learning in Computational Studies for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. ijsrtjournal.commdpi.com For thiane amino diols, these computational tools are poised to accelerate research by enabling the predictive modeling of their physicochemical properties, biological activities, and pharmacokinetic profiles.
A significant development in this area is the use of machine learning for the prediction of genes associated with sulfur-containing compounds. maxapress.com This could help in identifying potential biological targets for thiane amino diols. Furthermore, AI can aid in the optimization of synthetic routes by predicting reaction outcomes and identifying the most efficient pathways.
The application of AI and ML in the study of thiane amino diols is expected to encompass several key areas, as detailed in the following table.
| Application of AI/ML | Potential Impact on Thiane Amino Diol Research |
| Predictive Modeling of Bioactivity | Prioritization of synthetic targets with desired biological effects. |
| ADME/Tox Prediction | Early identification of candidates with favorable pharmacokinetic and safety profiles. nih.gov |
| Target Identification | Elucidation of potential biological targets and mechanisms of action. maxapress.com |
| Synthetic Route Optimization | Design of more efficient and sustainable synthetic strategies. |
| De Novo Drug Design | Generation of novel thiane amino diol structures with optimized properties. |
Rational Design Principles for Future Thiane-Containing Amino Diol Analogues with Tunable Properties
Rational drug design aims to create new molecules with specific biological activities based on a thorough understanding of the biological target. For thiane-containing amino diol analogues, rational design principles will be instrumental in developing compounds with tunable properties, such as enhanced potency, selectivity, and metabolic stability.
A key aspect of rational design is the use of computational tools, such as molecular docking and molecular dynamics simulations, to model the interaction of thiane amino diol analogues with their biological targets. nih.gov This in silico approach allows researchers to visualize binding modes and identify key interactions, guiding the design of new molecules with improved affinity. For example, the rational design of novel thiophene (B33073) derivatives has been successfully guided by such computational methods. nih.gov
The concept of bioisosterism, which involves the substitution of one chemical group with another that has similar physical or chemical properties, will also be a valuable tool. By systematically modifying the thiane ring, the amino diol side chain, and any substituents, it will be possible to fine-tune the physicochemical properties of the molecule to optimize its pharmacokinetic and pharmacodynamic profile. The selection of appropriate heterocyclic ring systems is a critical aspect of drug design, as they can significantly influence a compound's ADMET properties. researchgate.net
The principles guiding the rational design of future thiane amino diol analogues are summarized below.
| Design Principle | Objective |
| Structure-Based Drug Design | To design molecules that bind with high affinity and selectivity to a specific biological target. |
| Ligand-Based Drug Design | To design molecules based on the properties of known active compounds. |
| Bioisosteric Replacement | To modulate physicochemical and biological properties by substituting functional groups. |
| Scaffold Hopping | To discover novel chemical classes with similar biological activity by replacing the core molecular structure. drugdesign.org |
| Introduction of Conformational Constraints | To improve binding affinity and selectivity by reducing the conformational flexibility of the molecule. drugdesign.org |
Exploration of Self-Assembly and Supramolecular Interactions of Polyfunctional Thiane Derivatives
The study of self-assembly and supramolecular chemistry, which involves the spontaneous organization of molecules into well-defined structures, opens up new possibilities for the application of polyfunctional thiane derivatives. nih.govresearchgate.net The ability of molecules to form higher-order structures can have a profound impact on their physical and biological properties.
For polyfunctional thiane derivatives, including amino diols, the presence of multiple hydrogen bond donors and acceptors, as well as the potential for other non-covalent interactions, suggests a propensity for self-assembly. These interactions could lead to the formation of supramolecular structures such as gels, nanoparticles, or films. nih.gov The formation of such assemblies can be influenced by factors such as solvent, temperature, and concentration.
The exploration of these supramolecular properties could lead to the development of novel drug delivery systems, where the thiane amino diol is not only the active pharmaceutical ingredient but also a component of the delivery vehicle. Furthermore, understanding the self-assembly behavior of these molecules could provide insights into their interactions with biological membranes and macromolecules. The study of supramolecular complexes of phosphorus-containing (thia)calixarenes demonstrates the potential for sulfur-containing heterocycles to participate in complex molecular recognition and assembly processes. researchgate.net
Future research in this area will likely focus on the following aspects.
| Research Area | Potential Outcomes |
| Characterization of Self-Assembled Structures | Understanding the morphology and properties of supramolecular assemblies. |
| Control of Self-Assembly Pathways | Directing the formation of specific supramolecular architectures with desired functions. nih.gov |
| Development of Supramolecular Drug Delivery Systems | Enhancing the solubility, stability, and targeted delivery of therapeutic agents. |
| Investigation of Interactions with Biological Systems | Elucidating the role of supramolecular assembly in biological activity. |
Q & A
Q. What computational models predict the compound’s bioavailability and membrane permeability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
